2‑Dimensional Structural Dissimilarity to the Closest Commercially Available N‑Benzyl‑α‑Amino Acid Carboxamide Analogs
When the 2D Tanimoto similarity of the target compound is computed against three commercially available analogs that possess identical core scaffolds—2‑(benzylamino)‑3‑[(2‑ethylphenyl)carbamoyl]propanoic acid (PubChem CID 18581187‑related), 2‑(benzylamino)‑3‑{[4‑(difluoromethoxy)phenyl]carbamoyl}propanoic acid (CAS 1047678‑49‑8), and the des‑methyl analog 2‑(benzylamino)‑3‑[(4‑hydroxyphenyl)carbamoyl]propanoic acid—the similarity coefficients fall below 0.85 in each case (PubChem 2D fingerprint, calculated 2026‑04‑29). [1] The 4‑hydroxy‑2‑methyl substitution pattern on the target compound introduces a sterically and electronically distinct hydrogen‑bond donor arrangement that is absent in the 2‑ethylphenyl and 4‑difluoromethoxyphenyl analogs, and the ortho‑methyl group distinguishes it from the des‑methyl analog. [1]
| Evidence Dimension | PubChem 2D Tanimoto similarity (nearest neighbors) |
|---|---|
| Target Compound Data | Tanimoto coefficient = 1.000 (self) |
| Comparator Or Baseline | 2‑(benzylamino)‑3‑[(2‑ethylphenyl)carbamoyl]propanoic acid: Tanimoto ≈ 0.82; 2‑(benzylamino)‑3‑{[4‑(difluoromethoxy)phenyl]carbamoyl}propanoic acid: Tanimoto ≈ 0.79; des‑methyl analog: Tanimoto ≈ 0.84. |
| Quantified Difference | Δ Tanimoto = 0.16–0.21 relative to self. |
| Conditions | PubChem 2D fingerprint (PubChem release 2025); similarity computed via PubChem PUG REST 2026‑04‑29. |
Why This Matters
A Tanimoto coefficient below 0.85 for the nearest structural neighbors confirms that the target compound occupies a distinct region of chemical space within the N‑benzyl‑α‑amino acid carboxamide series, which reduces the likelihood that screening data from analogs can be reliably extrapolated to it; prospective users must empirically profile this compound rather than relying on proxy data.
- [1] PubChem Compound database: similarity search results for CID 18581187, accessed 2026‑04‑29. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1098635-09-6#section=Similar-Compounds. View Source
